molecular formula C16H21ClN2O B1394818 8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride CAS No. 1220029-52-6

8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride

Cat. No.: B1394818
CAS No.: 1220029-52-6
M. Wt: 292.8 g/mol
InChI Key: BGCJZUWWEGTMNE-UHFFFAOYSA-N
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Description

8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride is a quinoline derivative featuring a piperidinyl-ethoxy substituent at the 8-position of the quinoline core. The compound’s molecular formula is inferred as C₁₆H₂₁ClN₂O, with a molecular weight of ~292.80 g/mol based on analogs like 8-(2-(piperidin-4-yl)ethoxy)quinoline hydrochloride (CAS 1219982-66-7) .

Properties

IUPAC Name

8-(2-piperidin-3-ylethoxy)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.ClH/c1-5-14-6-3-10-18-16(14)15(7-1)19-11-8-13-4-2-9-17-12-13;/h1,3,5-7,10,13,17H,2,4,8-9,11-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCJZUWWEGTMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=CC3=C2N=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-52-6
Record name Quinoline, 8-[2-(3-piperidinyl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with a piperidinyl group, which is known to enhance biological activity. The structural formula can be represented as follows:

  • Molecular Formula : C14H18ClN
  • Molecular Weight : 239.76 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following findings:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
  • Mechanism of Action : The compound inhibits DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values of 31.64 µM and 2.67 µM, respectively, suggesting a dual mechanism that disrupts bacterial replication and folate synthesis .
Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.250.30

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to its cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : FaDu hypopharyngeal tumor cells were used to assess cytotoxicity.
  • Results : The compound exhibited enhanced cytotoxicity compared to the reference drug bleomycin, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial DNA replication and folate metabolism.
  • Membrane Penetration : The piperidine moiety enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets .
  • Apoptosis Induction : In cancer cells, the compound triggers apoptosis through pathways that may involve mitochondrial disruption and caspase activation .

Case Studies

Several studies have highlighted the efficacy of quinoline derivatives in treating infections and cancers:

  • Study on Quinoline Derivatives : A series of functionalized quinoline analogues, including those with piperidine side chains, were synthesized and tested for antimalarial activity, showing promising results against both sensitive and resistant strains of Plasmodium falciparum .
  • Anticancer Research : Another study indicated that compounds similar to this compound exhibited significant antiproliferative effects on neuroepithelioma cell lines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride has been investigated for its potential anticancer properties. Studies have shown that derivatives of quinoline compounds can inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms. For instance, a study demonstrated that certain quinoline derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Mechanism of Action
The mechanism of action involves the inhibition of specific enzymes related to cancer cell proliferation. The compound may act as an inhibitor of topoisomerases, which are crucial for DNA unwinding during replication. This inhibition can lead to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity
Research indicates that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown its efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: Efficacy Against Resistant Strains
A notable case study highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The study revealed that the compound could significantly reduce bacterial load in infected tissue samples, suggesting its potential use in treating antibiotic-resistant infections .

Neuropharmacology

Potential in Treating Neurological Disorders
The piperidine moiety in this compound suggests potential applications in neuropharmacology. Research has indicated that compounds with similar structures may exhibit neuroprotective effects and could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease .

Mechanism of Action
The proposed mechanism involves modulation of neurotransmitter systems, particularly through the inhibition of acetylcholinesterase (AChE), which increases acetylcholine levels in the synaptic cleft. This action can enhance cognitive function and memory retention .

Synthesis and Chemical Properties

Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis starting from readily available quinoline derivatives. The synthetic pathway often includes alkylation reactions and subsequent hydrolysis to yield the final product .

Step Reaction Type Reagents Used
1Alkylation3-Piperidinyl ethoxide
2HydrolysisHydrochloric acid
3PurificationRecrystallization

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Piperidinyl Positional Isomers
  • 8-[2-(4-Piperidinyl)ethoxy]quinoline Hydrochloride (CAS 1219982-66-7): Key Differences: The 4-piperidinyl group introduces distinct steric and electronic effects compared to the 3-piperidinyl isomer. The nitrogen in the 4-position may enhance hydrogen bonding due to spatial accessibility. Physicochemical Properties: Log P = 2.58, LogD (pH 7.4) = -0.05, polar surface area = 34.15 Ų . These values suggest moderate lipophilicity and solubility.
  • 8-[2-(2-Piperidinyl)ethoxy]quinoline Hydrochloride: Properties: Hydrogen bond donors = 1, acceptors = 3; LogD (pH 5.5) = -0.65 .
Chloro-Substituted Derivatives
  • 5-Chloro-8-[2-(4-Piperidinyl)ethoxy]quinoline Hydrochloride (CAS 1086062-75-0): Impact of Chlorine: The electron-withdrawing chloro group at position 5 reduces pKa values (quinolinium nitrogen pKa ~3.8 vs. ~4.99 in non-chlorinated analogs) . This enhances membrane permeability in protonated forms. Biological Relevance: Chloro-substituted quinolines often exhibit antimicrobial or anticancer activity, as seen in chloroquine derivatives .
  • 5-Chloro-8-(3-Piperidinyloxy)quinoline Hydrochloride (CAS 1219979-64-2): Molecular Formula: C₁₄H₁₆Cl₂N₂O (MW = 299.2 g/mol).
Heterocyclic Variants
  • 8-(3-Pyrrolidinyloxy)quinoline Hydrochloride (CAS 1220028-30-7): Ring Size Effects: The five-membered pyrrolidinyl group increases ring strain and basicity compared to six-membered piperidinyl analogs. This may alter binding to biological targets like enzymes or receptors .

Physicochemical and Pharmacokinetic Comparisons

Property 8-[2-(3-Piperidinyl)ethoxy]quinoline HCl (Inferred) 8-[2-(4-Piperidinyl)ethoxy]quinoline HCl 5-Chloro-8-[2-(4-Piperidinyl)ethoxy]quinoline HCl
Molecular Weight ~292.80 292.80 328.25 (with Cl)
Log P ~2.5–3.0 (estimated) 2.58 3.12 (Cl increases lipophilicity)
LogD (pH 7.4) ~0.0 (neutral pH) -0.05 -0.20
Hydrogen Bond Acceptors 3 3 3
Polar Surface Area ~34 Ų 34.15 Ų 34 Ų
pKa (Quinolinium N) ~4.5–5.0 (estimated) Not reported 3.8 (Cl lowers pKa)

Q & A

Q. What are the recommended synthetic routes for 8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride, and how are key intermediates purified?

The synthesis typically involves nucleophilic substitution between 8-hydroxyquinoline and a halogenated piperidinyl-ethoxy precursor under acidic conditions. For example, analogous methods for 5-chloromethyl-8-hydroxyquinoline hydrochloride (a related compound) use concentrated HCl and formaldehyde to functionalize the quinoline core . Purification often employs recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients), as seen in the isolation of 5-((piperazin-1-yl)methyl)quinolin-8-ol derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., piperidinyl N–CH2 and quinoline aromatic protons). For example, pyridine-protonated quinoline derivatives show distinct downfield shifts (~δ 8.5–9.5 ppm) .
  • X-ray crystallography : Resolves intermolecular interactions, such as hydrogen bonding (N–H⋯N, ~2.68 Å) and π-π stacking (centroid distances ~3.1–3.5 Å), as observed in trifluoroethoxyquinoline analogs .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching C16H22ClN2O2).

Q. What are the stability considerations for this compound under varying pH and storage conditions?

Safety data for related quinoline derivatives indicate sensitivity to moisture and light. Storage at –20°C under inert gas (argon) is recommended. Stability in aqueous solutions depends on pH: protonation of the quinoline nitrogen enhances solubility but may reduce shelf life due to hydrolysis .

Q. How is the compound’s purity assessed, and what analytical thresholds are acceptable for research use?

HPLC with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water gradients. Purity ≥98% with single impurities ≤0.5% aligns with pharmaceutical intermediate standards .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperidinyl-ethoxy side chain coupling step?

Catalytic methods, such as using NaBH3CN for imine reduction (yields ~80%), are effective for similar piperidine-containing quinolines . Solvent choice (e.g., methanol or DMF) and temperature control (reflux vs. ambient) critically influence regioselectivity and byproduct formation .

Q. What structural features contribute to its bioactivity, particularly in kinase inhibition?

The piperidinyl-ethoxy side chain enhances binding to hydrophobic kinase pockets (e.g., PDGFRβ), as seen in DMPQ dihydrochloride, a selective inhibitor. The quinoline core facilitates π-π interactions with aromatic residues in the ATP-binding domain .

Q. How do crystallographic data resolve contradictions in reported binding affinities for related compounds?

Discrepancies in IC50 values may arise from protonation states or conformational flexibility. For instance, trifluoroethoxyquinoline’s crystal structure reveals disordered trifluoromethyl groups, which could alter ligand-receptor docking .

Q. What strategies mitigate off-target effects in cellular assays?

  • Selectivity profiling : Screen against kinase panels (e.g., 100+ kinases) to identify cross-reactivity.
  • SAR studies : Modify the ethoxy linker length or piperidinyl substituents (e.g., 3,5-dimethyl groups) to enhance specificity, as demonstrated in benzaldehyde-piperidine derivatives .

Q. How are intermolecular interactions exploited in co-crystallization with target proteins?

The quinoline nitrogen and ethoxy oxygen serve as hydrogen bond acceptors, while the piperidine ring engages in hydrophobic contacts. Pre-organizing the ligand via C–F⋯π interactions (as in fluorinated analogs) improves binding entropy .

Q. What computational methods validate experimental data on its pharmacokinetic properties?

  • Molecular dynamics (MD) simulations : Predict membrane permeability (logP ~2.5) and metabolic stability.
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to assess redox stability .

Methodological Notes

  • Contradictions in synthesis protocols : Discrepancies in reaction times (e.g., 1–16 hours for similar quinoline derivatives) may arise from catalyst purity or solvent drying .
  • Crystallographic disorder : Partial occupancy of flexible groups (e.g., trifluoromethyl) requires refinement with split sites to avoid overinterpreting electron density .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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